REACTION_CXSMILES
|
[ClH:1].Cl.[NH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[CH:12][C:13]2[CH:21]=[CH:20][C:16]([C:17]([NH2:19])=[NH:18])=[CH:15][CH:14]=2)=[CH:7][CH:6]=1>CO.[C].[Pd]>[ClH:1].[ClH:1].[NH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([CH2:11][CH2:12][C:13]2[CH:14]=[CH:15][C:16]([C:17]([NH2:19])=[NH:18])=[CH:20][CH:21]=2)=[CH:9][CH:10]=1 |f:0.1.2,4.5,6.7.8|
|
Name
|
4-[2-(4-aminomethylphenyl)ethenyl]benzamidine dihydrochloride
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Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NCC1=CC=C(C=C1)C=CC1=CC=C(C(=N)N)C=C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium-carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from a methanolisopropanol-ether mixture
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.NCC1=CC=C(C=C1)CCC1=CC=C(C(=N)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 mg | |
YIELD: CALCULATEDPERCENTYIELD | 132.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |